2,3-Dimethyl-3-phenylpropionaldehyde 2,3-Dimethyl-3-phenylpropionaldehyde
Brand Name: Vulcanchem
CAS No.: 97416-75-6
VCID: VC16977417
InChI: InChI=1S/C11H14O/c1-9(8-12)10(2)11-6-4-3-5-7-11/h3-10H,1-2H3
SMILES:
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol

2,3-Dimethyl-3-phenylpropionaldehyde

CAS No.: 97416-75-6

Cat. No.: VC16977417

Molecular Formula: C11H14O

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dimethyl-3-phenylpropionaldehyde - 97416-75-6

Specification

CAS No. 97416-75-6
Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
IUPAC Name 2-methyl-3-phenylbutanal
Standard InChI InChI=1S/C11H14O/c1-9(8-12)10(2)11-6-4-3-5-7-11/h3-10H,1-2H3
Standard InChI Key SMEMYAIGCRAVQX-UHFFFAOYSA-N
Canonical SMILES CC(C=O)C(C)C1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The systematic IUPAC name for this compound is 3-phenyl-2,3-dimethylpropanal, reflecting the positioning of the methyl groups on carbons 2 and 3 of the propanal chain and the phenyl substituent on carbon 3. Common synonyms include:

  • 2-Methyl-3-phenylbutanal

  • 2,3-Dimethyl-3-phenylpropionaldehyde .

The CAS registry number 97416-75-6 uniquely identifies this isomer, distinguishing it from the closely related 2,2-dimethyl variant (CAS 1009-62-7) .

Molecular Structure

The molecule consists of a three-carbon aldehyde chain with methyl groups at positions 2 and 3 and a phenyl group attached to position 3 (Fig. 1). This branching creates steric hindrance, influencing reactivity and physical properties. The molecular weight is 162.23g/mol162.23 \, \text{g/mol}, and the empirical formula C11H14O\text{C}_{11}\text{H}_{14}\text{O} confirms the presence of 11 carbon atoms, 14 hydrogens, and one oxygen atom .

Table 1: Structural and Molecular Data

PropertyValueSource
Molecular FormulaC11H14O\text{C}_{11}\text{H}_{14}\text{O}
Molecular Weight162.23g/mol162.23 \, \text{g/mol}
CAS Registry Number97416-75-6
Exact Mass162.104g/mol162.104 \, \text{g/mol}

Physical and Chemical Properties

Thermodynamic Properties

The compound’s density (0.953g/cm30.953 \, \text{g/cm}^3) and boiling point (222.9C222.9^\circ \text{C}) suggest moderate volatility compared to linear aldehydes. Its flash point of 90.7C90.7^\circ \text{C} classifies it as combustible, necessitating careful handling .

PropertyValueSource
Density0.953g/cm30.953 \, \text{g/cm}^3
Boiling Point222.9C222.9^\circ \text{C}
Flash Point90.7C90.7^\circ \text{C}
Refractive Index1.4971.497

Spectroscopic Data

While specific spectral data (e.g., IR, NMR) for 2,3-dimethyl-3-phenylpropionaldehyde are absent in the provided sources, analogous aldehydes typically exhibit strong carbonyl stretching vibrations near 1720cm11720 \, \text{cm}^{-1} in IR spectra. The phenyl group would produce characteristic aromatic C-H stretches around 3000cm13000 \, \text{cm}^{-1} .

Synthesis and Industrial Production

Challenges in Isomer-Specific Synthesis

The proximity of the methyl groups in the 2,3-isomer introduces steric effects that may hinder conventional condensation reactions. Selective catalysis or protection-deprotection strategies might be necessary to achieve high yields .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Aldehydes serve as precursors in synthesizing amines, acids, and heterocycles. The steric profile of 2,3-dimethyl-3-phenylpropionaldehyde could make it a candidate for producing chiral intermediates, though no specific applications are cited in the reviewed sources .

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